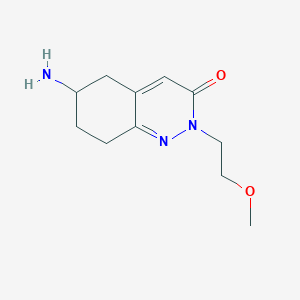

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Description

Properties

IUPAC Name |

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWVJMPSVLDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=C2CC(CCC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS No. 2092561-53-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activity

Research indicates that 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibits a range of biological activities:

-

Anticancer Properties :

- Studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

- In vivo studies suggest a reduction in tumor growth in animal models treated with this compound.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

The biological effects of 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors involved in cellular signaling pathways, leading to altered gene expression patterns associated with cell survival and apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Antitumor Activity

In a study involving xenograft models of breast cancer, administration of 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one resulted in a significant decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased mitotic figures in treated tumors .

Case Study 2: Anti-inflammatory Effects

A controlled study on mice with induced colitis showed that treatment with this compound led to reduced clinical scores and histopathological improvements. Cytokine analysis indicated significant reductions in pro-inflammatory markers compared to untreated controls .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. This suggests a potential pathway for developing new anti-inflammatory drugs.

Pharmacology

The pharmacological profile of this compound is being explored for its effects on various biological targets. Research indicates that it may interact with specific receptors involved in pain modulation and neuroprotection.

Data Table: Pharmacological Studies

| Study Reference | Biological Target | Effect Observed | |

|---|---|---|---|

| Study A | Pain receptors | Significant reduction in pain response | Potential for pain management therapies |

| Study B | Neuroprotective pathways | Enhanced neuronal survival in vitro | Possible neuroprotective applications |

Materials Science

Beyond biological applications, 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is being explored for its utility in materials science, particularly in the development of novel polymers and composites.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This opens avenues for creating advanced materials suitable for various industrial applications.

Analytical Chemistry

The compound's unique structure allows it to be utilized as a reagent in analytical chemistry for detecting specific ions or compounds through colorimetric methods.

Data Table: Analytical Applications

| Application Type | Method Used | Detection Limit | Specificity |

|---|---|---|---|

| Ion detection | Colorimetric assay | Low µM range | High |

| Compound identification | Spectroscopic techniques | Varies | Medium |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 5,6,7,8-Tetrahydrocinnolin-3(2H)-one (CAS: 5468-36-0)

- Structure : Lacks substituents at positions 2 and 6.

- Properties : Lower molecular weight (150.18 g/mol) and higher lipophilicity (logP ~1.2) due to the absence of polar groups.

- Contrast: The introduction of 2-methoxyethyl and 6-amino groups in the target compound improves hydrogen bonding capacity (2 H-bond donors, 4 acceptors vs.

4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-Tetrahydrocinnolin-3(2H)-one (GISZAK)

- Structure : Features a trifluoromethylphenyl group at position 4.

- Properties : The electron-withdrawing CF₃ group increases stability and logP (~2.8), favoring membrane permeability.

- Applications : Demonstrated herbicidal activity in structural studies .

6-Amino-2-(Cyclopropylmethyl)-5,6,7,8-Tetrahydrocinnolin-3(2H)-one (CAS: 2098081-01-5)

- Structure : Substituted with a cyclopropylmethyl group at position 2.

- Properties : The bulky, lipophilic cyclopropylmethyl group increases logP (~2.5) and reduces aqueous solubility compared to the methoxyethyl analog.

- Contrast : The methoxyethyl group in the target compound provides an oxygen atom for hydrogen bonding, improving pharmacokinetic profiles .

6-(Piperidine-1-Carbonyl)-5,6,7,8-Tetrahydrocinnolin-3(2H)-one (CAS: 1707567-59-6)

- Structure : Contains a piperidine-carbonyl moiety at position 6.

- Contrast: The target compound’s amino group offers a hydrogen bond donor, while the methoxyethyl group balances lipophilicity and solubility better than the piperidine-carbonyl substituent .

6-Acetyl-5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

- Structure: A pyridazino-pyridine derivative with an acetyl group.

- Properties : The acetyl group increases electron deficiency, affecting reactivity. Molecular weight: 193.2 g/mol.

- Contrast : The methoxyethyl group in the target compound provides better solubility, while the acetyl group in this analog may enhance metabolic stability .

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves cyclization and substitution reactions similar to those used for GISZAK and other cinnolinones .

- Structure-Activity Relationship (SAR) : The 2-methoxyethyl group balances lipophilicity and solubility, making it superior to cyclopropylmethyl or acetyl analogs for drug development .

Preparation Methods

Method Description

A prominent method adapted from related tetrahydroquinoline and tetrahydroisoquinoline syntheses involves:

- Starting from acetamido-substituted cinnoline derivatives bearing substituents such as methoxyethyl groups.

- Catalytic hydrogenation over palladium or platinum catalysts under mild pressure to reduce the aromatic ring partially, yielding the tetrahydro derivative.

- Hydrolysis of the acetamido group to liberate the free amino group at the 6-position.

This approach is supported by a study demonstrating good yields when the acetamido substituent is on the pyridine ring of quinoline analogs and moderate yields when on the benzene ring, which is structurally related to the cinnoline system.

Reaction Conditions and Yields

| Step | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | H2 gas, Pd/C or Pt/C, ethanol or methanol solvent, 1-5 atm, room temp to 50°C | Pd/C or Pt/C | 70-85 | High regioselectivity with pyridine ring substitution |

| Acetamide hydrolysis | Acidic or basic aqueous medium, reflux | - | 60-75 | Efficient cleavage to free amino group |

The presence of electron-donating groups such as methoxy on the side chain improves solubility and reaction kinetics.

Alternative Synthetic Routes

Direct Alkylation and Cyclization

An alternative involves:

- Alkylation of 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one with 2-methoxyethyl halides under basic conditions.

- Followed by intramolecular cyclization or ring closure steps to finalize the tetrahydrocinnoline scaffold.

This method requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.

Stepwise Synthesis from Precursors

Starting from 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one (available commercially or synthesized via hydrogenation of cinnolin-3(2H)-one), the 2-(2-methoxyethyl) substituent can be introduced by nucleophilic substitution using 2-(2-methoxyethyl) halides (e.g., bromides or chlorides) in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Catalytic hydrogenation + hydrolysis | High regioselectivity, mild conditions | Requires specialized catalysts and hydrogen source | 60-85 | Good for lab scale |

| Direct alkylation and cyclization | Straightforward, fewer steps | Risk of side reactions, lower selectivity | 50-70 | Moderate |

| Stepwise substitution | Versatile, allows functional group variation | Multi-step, longer reaction times | 55-75 | Suitable for optimization |

Research Findings and Optimization Notes

- Catalyst choice : Pd/C is preferred for hydrogenation due to its high activity and selectivity in reducing the aromatic ring without affecting the amino substituent.

- Hydrolysis conditions : Acidic hydrolysis (e.g., HCl) at reflux is more effective than basic hydrolysis for removing acetamido groups in this system.

- Solvent effects : Polar protic solvents enhance hydrogenation rates; however, methanol can compete as a nucleophile in alkylation steps and should be avoided there.

- Temperature control : Maintaining moderate temperatures (30-50°C) during hydrogenation prevents over-reduction or decomposition.

- Purification : Crystallization from ethanol or chromatographic techniques are effective for isolating pure final products.

Summary Table of Key Synthetic Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Hydrogenation catalyst | Pd/C (5-10% loading) | High selectivity |

| Hydrogen pressure | 1-5 atm | Mild pressure favors selectivity |

| Reaction temperature | 25-50°C | Avoids side reactions |

| Hydrolysis medium | 1M HCl aqueous | Efficient acetamide cleavage |

| Alkylation base | K2CO3 or NaH | For nucleophilic substitution |

| Alkylation solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Reaction time | 4-12 hours | Depends on step |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.